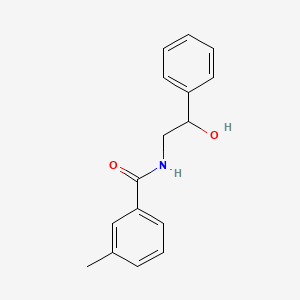

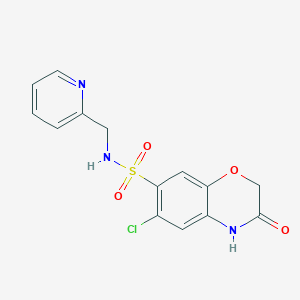

N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide and related compounds involves reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. This process is characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS) and confirmed by elemental analysis and X-ray analysis, highlighting the compound's N,O-bidentate directing group suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Molecular Structure Analysis

The molecular structure of N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide and its analogs has been determined through single-crystal X-ray diffraction and DFT calculations. These studies reveal the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, including bond lengths, angles, and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactions of N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide derivatives involve metabolic conversion to N-hydroxymethyl compounds and their stability under various conditions. These reactions provide insights into the compound's reactivity and potential metabolic pathways in biological systems (Ross et al., 1983).

Physical Properties Analysis

The physical properties of N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide and its derivatives, including solubility, crystallinity, and thermal stability, are critical for their application in materials science. These properties are influenced by the molecular structure and intermolecular interactions, as demonstrated in various studies (Mikrovannidis, 1985).

Chemical Properties Analysis

The chemical properties of N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide, such as reactivity with different chemical agents and potential as a catalyst for aerobic asymmetric oxidations, are explored through experimental and theoretical studies. These investigations highlight the compound's utility in organic synthesis and potential applications in developing new chemical processes (Capraro et al., 2014).

作用机制

Target of Action

N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide, also known as Ohmefentanyl , is an extremely potent opioid analgesic drug which selectively binds to the μ-opioid receptor . The μ-opioid receptor is primarily responsible for the effects of opioids like pain relief, sedation, and euphoria.

Mode of Action

Ohmefentanyl interacts with its target, the μ-opioid receptor, by binding to it selectively . This binding action triggers a series of biochemical reactions that result in the inhibition of pain signals being transmitted to the brain, thereby providing pain relief .

Biochemical Pathways

The primary biochemical pathway affected by Ohmefentanyl is the opioid signaling pathway. When Ohmefentanyl binds to the μ-opioid receptor, it inhibits the release of neurotransmitters like substance P and calcitonin gene-related peptide from the presynaptic nerve terminal. This inhibition prevents the transmission of pain signals to the brain .

Pharmacokinetics

Like other opioids, it is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of Ohmefentanyl’s action is potent pain relief. By binding to the μ-opioid receptor, it inhibits the transmission of pain signals to the brain, providing powerful analgesia . It can also cause side effects typical of opioids, such as respiratory depression, nausea, and potential for dependence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ohmefentanyl. For example, factors such as pH can affect its stability and solubility, potentially impacting its bioavailability and efficacy . Additionally, individual factors such as the user’s age, health status, and genetic makeup can also influence the drug’s effects .

属性

IUPAC Name |

N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-6-5-9-14(10-12)16(19)17-11-15(18)13-7-3-2-4-8-13/h2-10,15,18H,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNAJDDAYBBXQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B5207404.png)

![1-(4-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5207405.png)

![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyloxy)ethanamine](/img/structure/B5207418.png)

![3-(4-chlorophenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5207430.png)

![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5207453.png)

![2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5207471.png)

![N-(5-chloro-2-methylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5207475.png)

![3-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207494.png)

![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5207499.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5207505.png)